molecular formula C16H18FN3OS B5761635 N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea

N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea

Cat. No. B5761635
M. Wt: 319.4 g/mol
InChI Key: GKHGIXPQQUIEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea, also known as FC-99, is a synthetic compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea is its unique chemical structure, which makes it a potential candidate for drug development. It has also been shown to have a wide range of pharmacological properties, which makes it a versatile compound for lab experiments. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of this compound's potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea involves the reaction of 4-(4-fluorophenyl)-2-aminothiazole with cyclohexyl isocyanate in the presence of a suitable catalyst. The resulting product is a white crystalline solid with a melting point of 214-216°C.

Scientific Research Applications

N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Its unique chemical structure and pharmacological properties make it a potential candidate for drug development.

properties

IUPAC Name

1-cyclohexyl-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHGIXPQQUIEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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